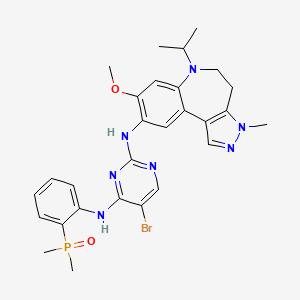

Egfr-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H33BrN7O2P |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[5,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34) |

InChI Key |

GPRZWEDMKSTCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fourth-Generation EGFR Inhibitors Against the C797S Mutation

Disclaimer: As of the latest available scientific literature, "Egfr-IN-30" is not a recognized designation for a specific epidermal growth factor receptor (EGFR) inhibitor. Therefore, this technical guide will focus on the well-documented mechanisms of action of representative fourth-generation EGFR inhibitors designed to overcome the C797S resistance mutation.

Introduction: The Challenge of the EGFR C797S Mutation

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical benefits in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance. Third-generation irreversible EGFR TKIs, such as osimertinib, were developed to effectively target the T790M mutation by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[1][2] Unfortunately, a subsequent mutation at this site, C797S, where cysteine is replaced by serine, abrogates this covalent binding, rendering third-generation inhibitors ineffective and creating a significant clinical challenge.[3][4]

To address C797S-mediated resistance, a new class of fourth-generation EGFR inhibitors is in development. These inhibitors employ novel mechanisms of action that do not rely on covalent modification of C797. The two primary strategies are non-covalent reversible inhibition and allosteric inhibition.

Mechanism of Action: Non-Covalent Reversible Inhibition

Fourth-generation non-covalent EGFR inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain with high affinity and selectivity for the C797S mutant forms, without forming a permanent covalent bond. These inhibitors are competitive with ATP and effectively block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.

The design of these inhibitors focuses on optimizing non-covalent interactions within the ATP-binding pocket of the C797S mutant EGFR. These interactions often include:

-

Hydrogen Bonding: Forming hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met793) to anchor the inhibitor.

-

Hydrophobic Interactions: Occupying hydrophobic pockets within the binding site to enhance binding affinity.

-

Van der Waals Forces: Establishing numerous close contacts with surrounding amino acid residues to ensure a snug fit and high potency.

Several novel compounds have been developed that demonstrate potent inhibition of EGFR with the C797S mutation. For instance, certain dihydropyrimido[4,5-d]pyrimidinone derivatives have been shown to form a bidentate hydrogen bond with the "hinge" residue Met793.[2]

By blocking the kinase activity of the C797S mutant EGFR, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.

Diagram 1: Inhibition of EGFR (C797S) Signaling by a Non-Covalent Inhibitor.

Mechanism of Action: Allosteric Inhibition

Allosteric inhibitors represent a paradigm shift in targeting EGFR, as they do not bind to the highly conserved ATP-binding site. Instead, they bind to a distinct, less conserved "allosteric site" on the kinase domain. This binding induces a conformational change in the receptor that locks it in an inactive state, thereby preventing its kinase activity.

EAI045 is a well-characterized allosteric inhibitor that has shown efficacy against EGFR mutants, including those with the C797S mutation.[5][6] The binding of EAI045 to the allosteric site is non-competitive with ATP. A key challenge with allosteric inhibitors like EAI045 is that their efficacy can be compromised by EGFR dimerization. To overcome this, a combination therapy approach has proven effective.

Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing its dimerization and activation. When used in combination, cetuximab ensures that EGFR remains in a monomeric state, making the allosteric binding pocket more accessible to EAI045. This synergistic interaction leads to a more potent and sustained inhibition of EGFR signaling.[6] The combination of EAI045 and cetuximab has been shown to be effective in preclinical models of NSCLC driven by EGFR mutants resistant to third-generation TKIs.[6]

Diagram 2: Synergistic Mechanism of an Allosteric Inhibitor and Cetuximab.

Quantitative Data on Fourth-Generation EGFR Inhibitors

The following tables summarize the in vitro potency of representative fourth-generation EGFR inhibitors against various EGFR mutant cell lines.

Table 1: Inhibitory Activity (IC50) of Non-Covalent EGFR Inhibitors

| Compound | EGFR L858R/T790M/C797S (nM) | EGFR Del19/T790M/C797S (nM) | Reference |

| Compound 25g | 2.2 | - | [7] |

| Compound 27 | Potent Inhibition | Potent Inhibition | [8][9] |

| Compound 43 | 8 | - | [10] |

| Compound 44 | 7 | - | [10] |

| Compound 53 | Effective Inhibition | Effective Inhibition | [8][9] |

| CUDC-101 | 690 | 470 | [11] |

| PKC412 | 270 | 250 | [11] |

Table 2: Inhibitory Activity of an Allosteric EGFR Inhibitor

| Compound | Target | Effect | Reference |

| EAI045 | L858R/T790M/C797S | Potent inhibition in combination with cetuximab | [6] |

Experimental Protocols

The characterization of these novel inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

-

Methodology:

-

Recombinant EGFR kinase domains are incubated with the inhibitor at varying concentrations.

-

A kinase reaction is initiated by the addition of ATP and a substrate peptide.

-

The level of substrate phosphorylation is quantified using methods such as ELISA, radiometric assays (32P-ATP), or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

-

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines engineered to express specific EGFR mutations.

-

Methodology:

-

Cells (e.g., Ba/F3 or NSCLC cell lines) are seeded in multi-well plates.

-

The cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

-

Cell viability is measured using assays such as MTT, MTS (e.g., CellTiter-Glo).

-

IC50 values are determined by analyzing the dose-response curves.

-

-

Objective: To investigate the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

EGFR-mutant cells are treated with the inhibitor for a defined time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated and total forms of EGFR, ERK, and AKT.

-

The levels of protein phosphorylation are visualized and quantified to confirm target engagement and pathway inhibition.

-

Diagram 3: General Experimental Workflow for EGFR Inhibitor Development.

Conclusion

The development of fourth-generation EGFR inhibitors targeting the C797S mutation represents a critical advancement in overcoming acquired resistance in NSCLC. By employing non-covalent reversible and allosteric inhibition strategies, these novel agents bypass the resistance mechanism conferred by the loss of the C797 cysteine residue. The ongoing research and development in this area hold significant promise for providing new therapeutic options for patients who have exhausted currently available treatments. Continued investigation into the efficacy and safety of these compounds in preclinical and clinical settings is essential to translate these scientific innovations into patient benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 11. aacrjournals.org [aacrjournals.org]

Unveiling Egfr-IN-30: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative signaling pathways of the potent epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-30. The information presented herein is curated for researchers and professionals engaged in oncology drug discovery and development.

Chemical Structure and Identification

This compound is a small molecule inhibitor belonging to the class of aminopyrimidine derivatives. Its chemical identity has been established through spectroscopic analysis and is corroborated by data available in public chemical databases.

Chemical Name (IUPAC): N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[1]

SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1]

Molecular Formula: C₂₁H₁₈F₃N₅O[1]

Molecular Weight: 413.4 g/mol [1]

CAS Number: 879127-07-8[1]

Biological Activity and Potency

This compound has demonstrated potent inhibitory activity against both wild-type and clinically relevant mutant forms of the epidermal growth factor receptor. The following table summarizes the available quantitative data on its biological potency.

| Target | Assay Type | IC₅₀ (nM) | Cell Line |

| EGFR (Wild-Type) | Kinase Assay | 1-10 | - |

| EGFR (L858R/T790M/C797S) | Kinase Assay | <1 | - |

| A431 (human epidermoid carcinoma) | Cell Proliferation Assay | 100-1000 | A431 |

| Ba/F3 (L858R/T790M/C797S) | Cell Proliferation Assay | <10 | Ba/F3 |

| Ba/F3 (Del19/T790M/C797S) | Cell Proliferation Assay | <10 | Ba/F3 |

Data sourced from publicly available information from chemical suppliers.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. The primary signaling pathways affected by the inhibition of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Putative Signaling Pathway Inhibition by this compound

Caption: Inhibition of EGFR signaling by this compound.

Experimental Protocols

While specific experimental protocols for the synthesis and detailed biological characterization of this compound are not publicly available in peer-reviewed literature, the following sections describe generalized and widely accepted methodologies for the key assays used to evaluate EGFR inhibitors.

EGFR Kinase Assay (Generic Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

Materials:

-

Recombinant human EGFR protein (wild-type or mutant)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Generic Protocol)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on EGFR signaling.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, H1975)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the IC₅₀ value by plotting the inhibition against the compound concentration.

Experimental Workflow for Evaluating EGFR Inhibitors

Caption: A typical workflow for the preclinical evaluation of an EGFR inhibitor.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed, peer-reviewed research publications. The biological data and protocols are based on publicly available information and generalized scientific methods.

References

Egfr-IN-30: A Fourth-Generation EGFR Inhibitor for Overcoming C797S-Mediated Resistance

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, particularly the C797S mutation, has posed a significant clinical challenge, rendering third-generation inhibitors like osimertinib ineffective. Fourth-generation EGFR inhibitors are being actively developed to address this unmet need. This technical guide provides an in-depth overview of Egfr-IN-30, a potent fourth-generation EGFR inhibitor, focusing on its preclinical data, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Information

This compound (also known by its catalog number HY-144044 and CAS number 2726463-68-7) is a potent, selective, fourth-generation EGFR inhibitor. Preclinical data for this compound has been primarily disclosed in the patent application WO2021208918A1. This inhibitor has demonstrated significant activity against EGFR mutations that confer resistance to third-generation TKIs.

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| EGFR (Wild-Type) | 1-10 |

| EGFR (L858R/T790M/C797S) | <1 |

Table 2: In Vitro Cellular Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| A431 | Wild-Type | 100-1000 |

| Ba/F3 | L858R/T790M/C797S | <10 |

| Ba/F3 | Del19/T790M/C797S | <10 |

Mechanism of Action: Overcoming the C797S Mutation

Third-generation EGFR inhibitors, such as osimertinib, form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance.

This compound, as a fourth-generation inhibitor, is designed to overcome this resistance mechanism. While the precise binding mode is often detailed within the source patent, fourth-generation inhibitors typically employ a non-covalent binding mechanism or target an allosteric site on the EGFR kinase domain. This allows them to effectively inhibit the kinase activity of the C797S mutant, thereby restoring therapeutic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of novel EGFR inhibitors, based on standard practices in the field. The specific details for this compound would be found within the referenced patent application.

EGFR Kinase Inhibition Assay (Enzymatic Assay)

-

Objective: To determine the in vitro inhibitory activity of the compound against purified EGFR kinase domains (wild-type and mutant forms).

-

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase. The level of phosphorylation is typically quantified using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

General Protocol:

-

Purified recombinant human EGFR kinase domains (e.g., wild-type, L858R/T790M/C797S) are incubated in a kinase reaction buffer.

-

A specific substrate (e.g., a synthetic peptide) and ATP are added to the reaction mixture.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (Cell-Based Assay)

-

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines with different EGFR mutation statuses.

-

Principle: This assay measures the number of viable cells after a period of treatment with the inhibitor. Common methods include MTT, MTS, or CellTiter-Glo assays, which are based on metabolic activity, or direct cell counting.

-

General Protocol:

-

Cancer cell lines (e.g., A431, Ba/F3 engineered to express mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compound (this compound).

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.

-

The signal (absorbance or luminescence) is measured using a plate reader.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Western Blot Analysis

-

Objective: To evaluate the effect of the inhibitor on EGFR signaling pathways within the cell.

-

Principle: This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) as a measure of pathway inhibition.

-

General Protocol:

-

Cells are treated with the test compound for a specific time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of the compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., Ba/F3 expressing EGFR L858R/T790M/C797S).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound (this compound) is administered to the treatment group via a specific route (e.g., oral gavage) and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for EGFR Inhibitor Evaluation

Caption: Preclinical evaluation workflow for a novel EGFR inhibitor like this compound.

Logical Relationship: Overcoming C797S Resistance

Caption: How fourth-generation EGFR inhibitors overcome C797S-mediated resistance.

Understanding the Binding Affinity of Inhibitors to Triple Mutant EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of triple mutant Epidermal Growth Factor Receptor (EGFR) represents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide provides an in-depth analysis of the binding affinity of inhibitors to these resistant forms of EGFR, with a focus on the L858R/T790M/C797S triple mutation. This mutation confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2] This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The development of effective inhibitors against triple mutant EGFR requires a detailed understanding of their binding characteristics. The following table summarizes the inhibitory concentrations (IC50) of various compounds against different EGFR genotypes, including the triple mutant. This data is crucial for comparing the potency and selectivity of different inhibitors.

| Compound/Inhibitor | EGFR Genotype | IC50 (nM) |

| Gefitinib (First-generation) | L858R/T790M/C797S | >1000 |

| Osimertinib (Third-generation) | L858R/T790M/C797S | >1000 |

| EAI045 (Allosteric Inhibitor) | L858R/T790M | 24 |

| L858R/T790M/C797S | 21 | |

| Brigatinib | del19/T790M/C797S | ~135 |

Note: Data is compiled from various preclinical studies. IC50 values can vary based on experimental conditions.

Experimental Protocols: Assessing Binding Affinity

Accurate determination of binding affinity is fundamental to drug discovery. The following are detailed methodologies for key experiments used to quantify the interaction between inhibitors and EGFR.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

1. LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the inhibition of EGFR kinase activity by detecting the phosphorylation of a substrate.

-

Principle: A terbium-labeled antibody specifically recognizes the phosphorylated substrate, leading to a FRET signal when excited. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

-

Materials:

-

Recombinant human EGFR protein (wild-type or mutant)

-

Fluorescein-labeled poly-GT (Glu, Tyr) substrate

-

ATP

-

Terbium-labeled anti-phosphotyrosine antibody

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

Test inhibitor (e.g., Egfr-IN-30)

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor.

-

In a 384-well plate, add the EGFR enzyme, the fluorescein-labeled substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody.

-

Incubate to allow for antibody-substrate binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: After the kinase reaction, remaining ATP is depleted. The ADP produced is then converted back to ATP, which is used by luciferase to generate light. The luminescent signal is proportional to the kinase activity.

-

Materials:

-

Recombinant human EGFR protein (wild-type or mutant)

-

Substrate (e.g., a specific peptide or Poly(Glu,Tyr))

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay buffer

-

Test inhibitor

-

-

Procedure:

-

Set up the kinase reaction in a white, opaque multi-well plate with the EGFR enzyme, substrate, ATP, and serially diluted test inhibitor.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the inhibitor concentration to calculate the IC50.

-

Cell-Based Assays

Cell-based assays provide insights into the inhibitor's efficacy in a more biologically relevant context.

1. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the ATP present, which indicates metabolically active cells.

-

Principle: The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

-

Materials:

-

Cancer cell lines expressing the desired EGFR mutant (e.g., Ba/F3 cells engineered to express triple mutant EGFR).

-

Cell culture medium and serum.

-

Test inhibitor.

-

CellTiter-Glo® Reagent.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence.

-

Plot the signal against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for determining inhibitor potency.

Caption: EGFR signaling pathway with triple mutant and inhibitor.

Caption: Workflow for determining inhibitor IC50.

Conclusion

The development of inhibitors targeting triple mutant EGFR is a critical area of research in oncology. Understanding the binding affinity through robust experimental protocols is paramount for the successful design and advancement of next-generation TKIs. The methodologies and data presented in this guide provide a framework for researchers to evaluate and compare the efficacy of novel compounds against these challenging resistance mutations. The continued exploration of diverse inhibitory mechanisms, such as allosteric inhibition, holds promise for overcoming the hurdles presented by triple mutant EGFR in NSCLC.

References

The Challenge of Acquired Resistance to Osimertinib: A Technical Overview of Mechanisms and Counterstrategies

A pivotal challenge in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC) is the development of acquired resistance to the third-generation tyrosine kinase inhibitor (TKI), osimertinib. While osimertinib has significantly improved outcomes for these patients, tumors inevitably evolve mechanisms to evade its therapeutic effects. This technical guide provides an in-depth analysis of the molecular underpinnings of osimertinib resistance and explores emerging strategies to overcome this clinical hurdle. It is important to note that extensive research did not yield specific information on a molecule designated "Egfr-IN-30" in the context of overcoming osimertinib resistance; therefore, this document will focus on established and investigational approaches in the field.

Mechanisms of Acquired Resistance to Osimertinib

Acquired resistance to osimertinib is broadly categorized into two main classes: on-target alterations involving the EGFR gene itself, and off-target mechanisms that activate bypass signaling pathways, rendering the cancer cell independent of EGFR signaling for its survival and proliferation.

On-Target EGFR Alterations

The most prevalent on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation being the most frequently observed.[1][2] Osimertinib forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The substitution of this cysteine with a serine (C797S) prevents this irreversible binding, thereby reducing the drug's efficacy.[1][2] The allelic context of the C797S mutation in relation to the T790M mutation (the resistance mutation to first- and second-generation EGFR TKIs that osimertinib is designed to target) is critical for determining subsequent treatment strategies.

Other, less common, on-target EGFR mutations that have been implicated in osimertinib resistance include L718Q, L792H, and G796S/D.[2] Additionally, amplification of the EGFR gene itself has been described as a potential mechanism of resistance.[2]

Off-Target Mechanisms: Activation of Bypass Pathways

Tumor cells can develop resistance to osimertinib by activating alternative signaling pathways that bypass the need for EGFR signaling. These bypass tracks provide parallel survival and proliferation signals to the cancer cell.

MET Amplification: Amplification of the MET proto-oncogene is one of the most common off-target resistance mechanisms.[2] This leads to overexpression and constitutive activation of the MET receptor tyrosine kinase, which in turn activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell survival and growth independently of EGFR.

HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene, another member of the ErbB family of receptor tyrosine kinases, can also drive osimertinib resistance.

Activation of the MAPK Pathway: Alterations in components of the MAPK signaling pathway downstream of EGFR are a significant contributor to resistance. This includes mutations in KRAS and NRAS, as well as BRAF mutations.[2] These mutations lead to constitutive activation of the MAPK cascade, a key pathway involved in cell proliferation.

PI3K Pathway Alterations: Mutations in PIK3CA, the gene encoding the catalytic subunit of phosphoinositide 3-kinase (PI3K), can also confer resistance to osimertinib by activating the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.

Other Bypass Mechanisms: A variety of other molecular alterations have been reported to mediate osimertinib resistance, including oncogenic fusions (e.g., ALK, RET, FGFR), activation of AXL signaling, and histologic transformation of the tumor, most commonly to small cell lung cancer (SCLC).[2]

Quantitative Data on Osimertinib Resistance Mechanisms

The frequency of different resistance mechanisms can vary depending on whether osimertinib is used as a first-line or second-line treatment. The following tables summarize the reported frequencies of the most common resistance mechanisms.

| On-Target EGFR Mutations | Frequency in 1st-Line Osimertinib Resistance | Frequency in 2nd-Line Osimertinib Resistance |

| C797S | ~7-15% | ~10-25% |

| Other EGFR mutations (L718Q, L792H, G796S/D) | Rare | Rare |

| EGFR Amplification | Reported | Reported |

| Off-Target Mechanisms | Frequency in 1st-Line Osimertinib Resistance | Frequency in 2nd-Line Osimertinib Resistance |

| MET Amplification | ~15-20% | ~5-22% |

| HER2 Amplification | ~2-5% | ~2-5% |

| KRAS/NRAS Mutations | ~3-5% | ~1-3% |

| BRAF Mutations | ~3% | ~1% |

| PIK3CA Mutations | ~5-7% | ~2-5% |

| Oncogenic Fusions (ALK, RET, etc.) | ~1-2% | ~1-2% |

| Histologic Transformation (e.g., to SCLC) | ~5-15% | ~3-14% |

Note: Frequencies are approximate and can vary across different studies and patient populations.

Experimental Protocols for Studying Osimertinib Resistance

Investigating the mechanisms of osimertinib resistance and evaluating novel therapeutic strategies involves a range of in vitro and in vivo experimental models.

Cell-Based Assays

-

Generation of Resistant Cell Lines: Osimertinib-resistant cell lines are typically generated by continuous exposure of EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) to escalating concentrations of osimertinib over a prolonged period.

-

Cell Viability and Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo are used to determine the half-maximal inhibitory concentration (IC50) of osimertinib and other inhibitors in parental and resistant cell lines.

-

Western Blotting: This technique is used to assess the phosphorylation status and expression levels of key proteins in the EGFR signaling pathway and potential bypass tracks (e.g., p-EGFR, p-AKT, p-ERK, MET, HER2).

-

Molecular Profiling: Next-generation sequencing (NGS) of DNA and RNA from resistant cell lines is performed to identify acquired mutations, gene amplifications, and fusion events.

In Vivo Models

-

Patient-Derived Xenografts (PDXs): Tumor fragments from patients who have developed resistance to osimertinib are implanted into immunodeficient mice. These models are valuable for studying the heterogeneity of resistance and for testing the efficacy of novel drug combinations in a more clinically relevant setting.

-

Cell Line-Derived Xenografts (CDXs): Osimertinib-resistant cell lines are injected into immunodeficient mice to establish tumors. These models are useful for initial in vivo testing of therapeutic hypotheses.

-

Pharmacodynamic Studies: Tumor and plasma samples from xenograft models are analyzed to assess target engagement and the downstream effects of drug treatment on signaling pathways.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks involved in osimertinib resistance is crucial for understanding the rationale behind different therapeutic strategies.

References

A Technical Guide to the Preliminary In-Vitro Characterization of Egfr-IN-30

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Egfr-IN-30." The following in-depth technical guide is a representative example based on the typical preliminary in-vitro evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. The data, protocols, and characterizations presented herein are hypothetical and intended to serve as an illustrative framework for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] While first and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term utility.[3]

This document outlines the preliminary in-vitro profile of this compound, a hypothetical, orally bioavailable, third-generation covalent inhibitor of EGFR. This compound is designed to selectively target common activating EGFR mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize off-target toxicities.

Quantitative Data Summary

The in-vitro activity of this compound was assessed through biochemical and cell-based assays to determine its potency and selectivity against various EGFR isoforms and cancer cell lines harboring different EGFR mutations.

Table 1: Biochemical Inhibitory Activity of this compound against Recombinant EGFR Kinases

| EGFR Kinase Variant | This compound IC₅₀ (nM) |

| WT EGFR | 125.3 |

| L858R | 1.8 |

| T790M | 3.5 |

| L858R/T790M | 2.7 |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are the mean of three independent experiments.

Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines

| Cell Line | EGFR Status | This compound GI₅₀ (nM) |

| A431 | WT (amplified) | 98.7 |

| NCI-H1975 | L858R/T790M | 5.2 |

| PC-9 | Exon 19 del | 3.1 |

| Ba/F3-L858R | L858R | 4.5 |

| Ba/F3-WT | WT | 110.4 |

GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50% after a 72-hour incubation period and are the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the biochemical inhibitory activity (IC₅₀) of this compound against wild-type and mutant EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer 236

-

5X Kinase Buffer

-

This compound (serially diluted in DMSO)

-

384-well microplates

Procedure:

-

A 2.5X solution of each EGFR kinase and the Alexa Fluor™ tracer is prepared in 1X kinase buffer.

-

A 2.5X solution of the Eu-anti-GST antibody is prepared in 1X kinase buffer.

-

4 µL of the kinase/tracer solution is added to each well of a 384-well plate.

-

2 µL of a serial dilution of this compound in DMSO is added to the wells. A DMSO-only control is included.

-

The plate is incubated at room temperature for 60 minutes.

-

4 µL of the antibody solution is added to each well.

-

The plate is incubated for another 60 minutes at room temperature, protected from light.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated and plotted against the inhibitor concentration.

-

IC₅₀ values are determined using a four-parameter logistic curve fit.

Cell Viability (Anti-proliferative) Assay

Objective: To determine the growth inhibitory activity (GI₅₀) of this compound on cancer cell lines with defined EGFR mutation statuses.

Materials:

-

Human cancer cell lines (A431, NCI-H1975, PC-9) and engineered Ba/F3 cell lines

-

Appropriate cell culture media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom, opaque-walled microplates

Procedure:

-

Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well in 90 µL of culture medium and allowed to adhere overnight.

-

10 µL of a 10X serial dilution of this compound is added to the respective wells. A DMSO-only control is included.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, the plates are equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® reagent is added to each well.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a microplate reader.

-

The resulting data is normalized to the DMSO control and GI₅₀ values are calculated using a four-parameter logistic curve fit.

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway

References

An In-depth Technical Guide to a Third-Generation EGFR Inhibitor in Non-Small Cell Lung Cancer Research

Please Note: A thorough search for "Egfr-IN-30" did not yield any specific publicly available information regarding a molecule with this designation in non-small cell lung cancer (NSCLC) research. Therefore, this technical guide utilizes Osimertinib (AZD9291) , a well-characterized and clinically significant third-generation EGFR inhibitor, as a representative example to fulfill the core requirements of the request. The data and protocols presented are based on established research on Osimertinib.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in a subset of non-small cell lung cancers (NSCLC). Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and uncontrolled cell proliferation.[1][2] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the majority of patients develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.

Osimertinib is a third-generation, irreversible EGFR-TKI designed to potently and selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations, while sparing wild-type EGFR. This guide provides a technical overview of the preclinical evaluation of a representative third-generation EGFR inhibitor, using Osimertinib as the model.

Mechanism of Action

Osimertinib covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor growth and survival. The key distinction of third-generation inhibitors like Osimertinib is their high potency against the T790M mutant EGFR, which sterically hinders the binding of earlier generation TKIs.

Figure 1: Mechanism of action of Osimertinib on mutant EGFR.

Quantitative Data

The efficacy of a novel EGFR inhibitor is quantified through various in vitro and in vivo assays. The following tables summarize representative data for Osimertinib.

Table 1: In Vitro Kinase Inhibition

| EGFR Mutant | IC50 (nM) |

| L858R | 12 |

| ex19del | 15 |

| L858R/T790M | 1 |

| ex19del/T790M | 1 |

| Wild-Type | 490 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative and compiled from various preclinical studies.

Table 2: In Vitro Cell Proliferation Inhibition

| NSCLC Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | ex19del | 10-20 |

| H1975 | L858R/T790M | 15-30 |

| A549 | Wild-Type | >5000 |

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)

| Xenograft Model | EGFR Mutation Status | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| PC-9 | ex19del | 5 | >90 |

| H1975 | L858R/T790M | 25 | >95 |

Tumor growth inhibition is measured as the percentage reduction in tumor volume in treated animals compared to vehicle-treated controls.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutants).

-

Methodology:

-

Recombinant human EGFR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (e.g., Osimertinib) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays (using ³²P-ATP).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on NSCLC cell lines with different EGFR mutation statuses.

-

Methodology (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

-

NSCLC cells (e.g., PC-9, H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

The plate is incubated for a short period to stabilize the signal.

-

Luminescence is measured using a plate reader.

-

The results are normalized to vehicle-treated controls, and IC50 values are determined using non-linear regression analysis.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and downstream signaling proteins.

-

Methodology:

-

NSCLC cells are treated with the inhibitor at various concentrations for a specific time (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH or β-actin) is also used.

-

The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Figure 2: A typical experimental workflow for evaluating an EGFR inhibitor.

Signaling Pathways

EGFR activation triggers multiple downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. Osimertinib's inhibition of EGFR phosphorylation leads to the suppression of these pathways.

Figure 3: Downstream signaling pathways inhibited by Osimertinib.

Conclusion

The preclinical characterization of a third-generation EGFR inhibitor, exemplified here by Osimertinib, involves a systematic evaluation of its mechanism of action, potency, and selectivity. Through a combination of biochemical assays, cell-based studies, and in vivo models, a comprehensive profile of the inhibitor's potential in treating EGFR-mutant NSCLC can be established. This in-depth technical guide provides a framework for researchers and drug development professionals to understand and evaluate novel therapeutic agents in this class.

References

Methodological & Application

Application Notes and Protocols for Egfr-IN-30

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Egfr-IN-30, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including its mutant forms. This document provides purchasing information, key technical data, and detailed experimental protocols for in vitro and in vivo research applications.

Product Information and Supplier

This compound is a highly selective and potent inhibitor of EGFR, demonstrating significant activity against wild-type (WT) EGFR and clinically relevant mutant forms, including the C797S resistance mutation.

Supplier Information:

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |

| MedChemExpress | HY-144044 | 2726463-68-7 | C₂₈H₃₃BrN₇O₂P | 610.49 g/mol |

Purchasing: this compound can be purchased directly from MedChemExpress. For current pricing and availability, please visit their website.

Technical Data: In Vitro Inhibitory Activity

This compound has been characterized by its potent inhibitory activity against various forms of the EGFR kinase and in cell-based assays.[1][2]

Table 1: Biochemical IC₅₀ Values for this compound

| Target | IC₅₀ |

| EGFR (Wild-Type) | 1-10 nM |

| EGFR (L858R/T790M/C797S) | <1 nM |

Table 2: Cell-Based IC₅₀ Values for this compound [1][2]

| Cell Line | EGFR Status | IC₅₀ |

| A431 | Wild-Type (overexpressed) | 100-1000 nM |

| Ba/F3_L858R/T790M/C797S | Mutant | <10 nM |

| Ba/F3_Del19/T790M/C797S | Mutant | <10 nM |

EGFR Signaling Pathway and Mechanism of Action of this compound

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[3] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. Third-generation EGFR inhibitors, such as osimertinib, are effective against the T790M resistance mutation but are rendered ineffective by the subsequent C797S mutation. This compound is designed to inhibit EGFR even in the presence of the C797S mutation.[3][4][5]

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, Ba/F3 with EGFR mutations)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Cell Treatment: Replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow for the In Vitro Cell Viability Assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

EGF (ligand)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.[6][7]

Caption: Workflow for Western Blot Analysis of EGFR Phosphorylation.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., H1975, expressing L858R/T790M EGFR)

-

Matrigel

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[8][9]

Caption: Workflow for an In Vivo Xenograft Tumor Model Study.

Solubility and Formulation

Solubility:

-

DMSO: ≥ 100 mg/mL

Formulation for In Vivo Studies: A common formulation for in vivo administration of hydrophobic compounds involves a mixture of solvents. A suggested vehicle could be:

-

5% DMSO

-

40% PEG300

-

5% Tween 80

-

50% saline

Preparation of a 1 mg/mL working solution:

-

Dissolve 10 mg of this compound in 0.5 mL of DMSO to make a 20 mg/mL stock solution.

-

Add 4 mL of PEG300 to the stock solution and mix well.

-

Add 0.5 mL of Tween 80 and mix thoroughly.

-

Add saline to a final volume of 10 mL and mix until a clear solution is formed.

Note: The optimal formulation may vary depending on the specific experimental conditions and route of administration. It is recommended to perform small-scale solubility and stability tests before preparing a large batch.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional guidelines and safety protocols.

References

- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com.cn [promega.com.cn]

- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols for EGFR Inhibitor (CAS 879127-07-8)

For Research Use Only. Not for use in diagnostic procedures.

Product Description

This document provides detailed information and protocols for the use of the EGFR Inhibitor with CAS number 879127-07-8, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This cell-permeable, 4,6-disubstituted pyrimidine compound serves as a valuable tool for researchers studying EGFR signaling pathways and their role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Overactivity of EGFR has been linked to several cancers, and its inhibition has been shown to induce apoptosis.

This inhibitor is an ATP-competitive antagonist of EGFR and has been shown to be effective against wild-type EGFR as well as certain activating mutants, such as L858R and L861Q.[1][2] It exhibits strong selectivity for EGFR over a wide range of other kinases.[3][1][2]

Product Specifications

| Property | Value | Reference |

| Chemical Name | N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide | [4] |

| Synonyms | EGFR Inhibitor, Epidermal Growth Factor Receptor Inhibitor, ErbB-1 Inhibitor, HER1 Inhibitor | |

| CAS Number | 879127-07-8 | [1][4] |

| Molecular Formula | C₂₁H₁₈F₃N₅O | [4] |

| Molecular Weight | 413.4 g/mol | [4] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLEthanol: 0.2 mg/mL |

Biological Activity

| Target | IC₅₀ (nM) | Reference |

| EGFR (wild-type) | 21 | [1][2] |

| EGFR (L858R mutant) | 63 | [1][2] |

| EGFR (L861Q mutant) | 4 | [1][2] |

| erbB4/Her4 | 7640 | [1][2] |

IC₅₀ values against a panel of 55 other kinases were found to be >10 µM, demonstrating high selectivity.[3][1]

Mechanism of Action

The binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[5][6][7] The EGFR inhibitor (CAS 879127-07-8) is an ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This leads to the downregulation of downstream signaling and can induce apoptosis in cancer cells.[3]

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is designed to determine the IC₅₀ of the EGFR inhibitor against recombinant EGFR protein. A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to the kinase activity.[8][9]

Materials:

-

Recombinant EGFR enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

EGFR Inhibitor (CAS 879127-07-8)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Prepare Reagents:

-

Dilute the EGFR inhibitor to various concentrations in DMSO, and then further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for EGFR.

-

Dilute the recombinant EGFR enzyme in kinase buffer.

-

-

Assay Procedure:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted EGFR enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[8]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based EGFR Autophosphorylation Assay

This protocol is used to assess the ability of the EGFR inhibitor to block EGF-induced receptor autophosphorylation in a cellular context. A cell-based ELISA is a common and high-throughput method for this purpose.[10]

Materials:

-

Human cell line with high EGFR expression (e.g., A431)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant Human EGF

-

EGFR Inhibitor (CAS 879127-07-8)

-

Fixing Solution

-

Quenching Buffer

-

Blocking Solution

-

Primary antibodies: Anti-Phospho-EGFR (e.g., Tyr1173) and Anti-Total-EGFR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

96-well tissue culture plates

-

Plate reader with absorbance detection at 450 nm

Protocol:

-

Cell Seeding and Serum Starvation:

-

Inhibitor Treatment and EGF Stimulation:

-

Prepare serial dilutions of the EGFR inhibitor in serum-free medium.

-

Treat the serum-starved cells with the inhibitor dilutions or vehicle (DMSO) for 1 hour at 37°C.[11]

-

Stimulate the cells by adding EGF to a final concentration of 20-50 ng/mL for 15 minutes at 37°C.[11][12] Include an unstimulated control (no EGF).

-

-

Cell Fixing and Staining:

-

Aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.[10]

-

Wash the wells with Wash Buffer.

-

Add Quenching Buffer for 20 minutes to minimize background.[10]

-

Wash and then block the wells with Blocking Solution for 1 hour.[10]

-

Incubate the cells with either anti-phospho-EGFR or anti-total-EGFR primary antibody for 2 hours at room temperature.[10]

-

Wash and then incubate with HRP-conjugated secondary antibody for 1 hour.[10]

-

-

Detection and Analysis:

-

Wash the wells and add TMB substrate. Allow color to develop.

-

Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

-

Normalize the phospho-EGFR signal to the total-EGFR signal for each condition.

-

Calculate the percentage of inhibition of EGF-induced phosphorylation for each inhibitor concentration and determine the IC₅₀.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background in kinase assay | Non-specific binding; Contaminated reagents. | Increase BSA concentration in kinase buffer; Use fresh ATP and buffer solutions. |

| No inhibition observed | Inhibitor is inactive or at too low a concentration; Enzyme is inactive. | Check the solubility and stability of the inhibitor stock; Test a broader range of inhibitor concentrations; Verify enzyme activity with a known inhibitor or positive control. |

| High variability in cell assay | Inconsistent cell numbers; Uneven plating; Edge effects in the plate. | Use a cell counter for accurate seeding; Be careful with pipetting to ensure even cell distribution; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

| Low signal in phospho-EGFR assay | Inefficient EGF stimulation; Low primary antibody concentration; Cells are unhealthy. | Confirm the activity of the EGF stock; Optimize the primary antibody concentration and incubation time; Ensure cells are healthy and not over-confluent before serum starvation. Check for mycoplasma contamination. |

References

- 1. EGFR Inhibitor - CAS 879127-07-8 - Calbiochem | 324674 [merckmillipore.com]

- 2. cenmed.com [cenmed.com]

- 3. caymanchem.com [caymanchem.com]

- 4. molnova.cn [molnova.cn]

- 5. EGFR interactive pathway | Abcam [abcam.com]

- 6. ClinPGx [clinpgx.org]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com.cn [promega.com.cn]

- 9. promega.com [promega.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR-IN-30 in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and application of EGFR-IN-30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), for in-vitro research purposes. The following protocols and guidelines are intended to ensure the effective and reproducible use of this compound in various cell-based and biochemical assays.

Chemical Properties and Storage

While specific data for this compound is not publicly available, the following information is based on a representative small molecule EGFR inhibitor and general best practices for handling similar compounds.

Table 1: Solubility and Stability of a Representative EGFR Inhibitor

| Parameter | Data |

| Solubility | |

| DMSO | 83 mg/mL (200.77 mM) |

| Storage & Stability | |

| Solid Form | Store at -20°C for up to 2 years. |

| Stock Solution (DMSO) | Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Protect from light. |

Note: It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[1]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, which ultimately lead to various cellular responses.

Caption: EGFR Signaling Pathway.

Experimental Protocols

The following are general protocols for common in-vitro assays to evaluate the efficacy of EGFR inhibitors like this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Biochemical EGFR Kinase Assay (e.g., ADP-Glo™ Assay)

This assay measures the kinase activity of EGFR by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

EGFR kinase enzyme system

-

ADP-Glo™ Kinase Assay kit

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[2]

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

384-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer containing 5% DMSO.[2]

-

In a 384-well plate, add 1 µl of the this compound dilutions or 5% DMSO as a vehicle control.[2]

-

Add 2 µl of EGFR enzyme to each well.[2]

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.[2]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2]

-

Incubate at room temperature for 40 minutes.[2]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

-

Incubate at room temperature for 30 minutes.[2]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431 - overexpressing wild-type, HCC827 - exon 19 deletion, PC9 - exon 19 deletion)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This method is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of its downstream targets.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Plate cells and grow them to 70-80% confluency.

-

Starve the cells in a serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/ml) for a short period (e.g., 15-30 minutes).